N-T-BOC-CIS-2,6-BIS-HYDROXYMETHYLPIPERIDINE

Description

Chemical Identity and Nomenclature

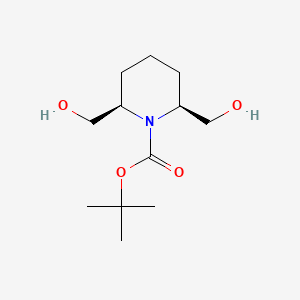

N-Tert-Butyloxycarbonyl-cis-2,6-bis-hydroxymethylpiperidine exists as a well-defined chemical entity with the systematic designation 1-Piperidinecarboxylic acid, 2,6-bis(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R,6S)-rel-. The compound bears the Chemical Abstracts Service registry number 198422-46-7, which serves as its unique identifier in chemical databases and regulatory documentation. The molecular formula C₁₂H₂₃NO₄ accurately describes the atomic composition, encompassing twelve carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and four oxygen atoms. This composition yields a molecular weight of 245.32 grams per mole, positioning the compound within the mid-range molecular weight category for synthetic organic molecules.

The nomenclature of this compound reflects its structural complexity through multiple descriptive elements. The prefix "N-Tert-Butyloxycarbonyl" denotes the presence of the tert-butyloxycarbonyl protecting group attached to the nitrogen atom of the piperidine ring. The designation "cis-2,6-bis-hydroxymethylpiperidine" describes the core heterocyclic framework with two hydroxymethyl substituents positioned at the 2 and 6 positions in a cis relationship. This systematic approach to nomenclature ensures unambiguous identification while conveying essential structural information about stereochemical configuration and functional group placement.

The compound demonstrates characteristic physical properties that distinguish it from related piperidine derivatives. Under standard conditions, N-Tert-Butyloxycarbonyl-cis-2,6-bis-hydroxymethylpiperidine typically appears as a white solid with a predicted boiling point of 369.5 ± 7.0 degrees Celsius. The predicted density of 1.105 ± 0.06 grams per cubic centimeter reflects the compact molecular packing characteristic of this substituted piperidine system. Additionally, the compound exhibits a predicted pKa value of 14.78 ± 0.10, indicating relatively weak basicity compared to unsubstituted piperidine derivatives.

Historical Context in Piperidine Chemistry

The development of N-Tert-Butyloxycarbonyl-cis-2,6-bis-hydroxymethylpiperidine emerges from a rich historical foundation in piperidine chemistry that spans more than 175 years. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson, who isolated it through the reaction of piperine with nitric acid. This pioneering work was independently confirmed in 1852 by the French chemist Auguste Cahours, who provided the compound with its current name derived from the genus Piper, the Latin word for pepper. These early investigations established piperidine as a fundamental heterocyclic amine and laid the groundwork for subsequent synthetic developments.

The historical progression of piperidine chemistry reveals a systematic evolution from simple isolation procedures to sophisticated synthetic methodologies. Industrial production of piperidine emerged through the hydrogenation of pyridine using molybdenum disulfide catalysts, following the reaction pathway C₅H₅N + 3 H₂ → C₅H₁₀NH. This development provided reliable access to the parent heterocycle and enabled the exploration of substituted derivatives. The introduction of protecting group strategies, particularly the tert-butyloxycarbonyl group, represented a significant advancement in synthetic methodology that enhanced the versatility of piperidine chemistry.

The evolution of 2,6-disubstituted piperidine synthesis reflects broader trends in organic chemistry toward stereoselective and regioselective methods. Research into enzymatic resolution of disubstituted piperidines demonstrated the importance of stereochemical considerations in these systems. These investigations revealed that cis-2,6-disubstituted piperidines often exhibit superior selectivity factors compared to their trans counterparts, with some systems achieving selectivity factors exceeding 50. The development of palladium-catalyzed cyclization methods for constructing 2,6-disubstituted piperidine backbones further exemplified the sophisticated approaches employed in modern heterocyclic synthesis.

Contemporary research has established the fundamental importance of cis-2,6-disubstituted piperidines in natural product synthesis and medicinal chemistry applications. The synthesis of alkaloids such as spectaline, isosolenopsins, and deoxocassine has demonstrated the utility of these structural motifs in accessing biologically active compounds. These developments have positioned N-Tert-Butyloxycarbonyl-cis-2,6-bis-hydroxymethylpiperidine as a representative example of the sophisticated synthetic intermediates that emerge from this historical progression.

Structural Characteristics and Stereochemical Configuration

The structural architecture of N-Tert-Butyloxycarbonyl-cis-2,6-bis-hydroxymethylpiperidine encompasses multiple levels of molecular organization that determine its chemical and physical properties. The central piperidine ring adopts a six-membered chair conformation, which represents the most thermodynamically stable arrangement for this saturated heterocycle. Within this framework, the nitrogen atom occupies a pivotal position that influences both the electronic distribution and the spatial arrangement of substituents throughout the molecule.

The stereochemical configuration of the compound centers on the cis relationship between the hydroxymethyl substituents at positions 2 and 6 of the piperidine ring. This arrangement places both hydroxymethyl groups on the same face of the ring, creating a distinctive three-dimensional molecular geometry. Computational studies using density functional theory methods have revealed that the cis configuration exhibits enhanced stability compared to the corresponding trans arrangement, with energy differences exceeding 3 kilocalories per mole in favor of the cis isomer. This thermodynamic preference arises from favorable intramolecular interactions and minimized steric repulsions within the cis configuration.

The tert-butyloxycarbonyl protecting group attached to the nitrogen atom introduces additional structural complexity while serving crucial synthetic functions. This bulky substituent adopts a specific spatial orientation that minimizes steric interactions with the hydroxymethyl groups. The protecting group effectively masks the basic character of the nitrogen atom, reducing its nucleophilicity and enabling selective reactions at other sites within the molecule. The carbamate linkage between the nitrogen and the protecting group exhibits characteristic bond lengths and angles that reflect the electronic delocalization inherent in this functional group.

The hydroxymethyl substituents at positions 2 and 6 contribute significantly to the overall molecular properties through their capacity for hydrogen bonding and their influence on molecular polarity. These primary alcohol groups can participate in both intramolecular and intermolecular hydrogen bonding interactions, affecting solubility characteristics and crystal packing arrangements. The positioning of these groups in the cis configuration creates opportunities for chelation with metal centers and coordination with other molecular species, expanding the potential applications of the compound in catalytic and complexation chemistry.

Structure-Property Relationships of Cis-2,6-Disubstituted Piperidines

The structure-property relationships within cis-2,6-disubstituted piperidines demonstrate profound correlations between molecular architecture and observable characteristics. Computational investigations have revealed that the chair conformation preferences of these systems depend critically on the nature and positioning of substituents. In the specific case of cis-2,6-disubstituted piperidines, the most stable conformations typically feature axial positioning of bulky substituents at the 2 and 6 positions, contrary to the general preference for equatorial substitution observed in cyclohexane derivatives.

The thermodynamic stability relationships among different conformational isomers provide insights into the fundamental forces governing these molecular systems. For cis-2,6-disubstituted piperidin-3-ol derivatives, computational analysis using density functional theory methods has identified energy differences of several kilocalories per mole between competing conformations. The chair-like conformer with axial positioning of the 2-methyl and 6-alkyl substituents demonstrates enhanced stability with energy values of approximately 350 kilocalories per mole compared to alternative arrangements. These energy differences translate into significant population distributions at room temperature, determining the predominant molecular conformations under normal conditions.

The reactivity patterns of cis-2,6-disubstituted piperidines reflect their unique structural characteristics and conformational preferences. Kinetic resolution studies have demonstrated that these compounds exhibit superior selectivity factors compared to their trans counterparts in enzymatic acylation reactions. The selectivity factors for cis-2,6-disubstituted systems frequently exceed values of 20-50, while corresponding trans isomers typically achieve selectivity factors below 10. This pronounced difference in reactivity stems from the distinct spatial arrangements of functional groups and their accessibility to enzymatic active sites.

The following table summarizes key structure-property relationships observed in cis-2,6-disubstituted piperidine systems:

The electronic properties of cis-2,6-disubstituted piperidines also demonstrate systematic relationships with structural features. The presence of electron-withdrawing protecting groups such as the tert-butyloxycarbonyl moiety significantly alters the electron density distribution around the nitrogen atom. This electronic modification affects both the basicity of the nitrogen center and its participation in hydrogen bonding interactions. The predicted pKa value of 14.78 for N-Tert-Butyloxycarbonyl-cis-2,6-bis-hydroxymethylpiperidine reflects this electronic perturbation, representing a substantial decrease in basicity compared to unprotected piperidine derivatives.

Significance in Heterocyclic Chemistry Research

N-Tert-Butyloxycarbonyl-cis-2,6-bis-hydroxymethylpiperidine occupies a position of considerable importance within the broader landscape of heterocyclic chemistry research. The compound serves multiple roles as a synthetic intermediate, a model system for stereochemical studies, and a platform for exploring structure-activity relationships in nitrogen-containing heterocycles. Its significance extends beyond individual applications to encompass fundamental contributions to our understanding of heterocyclic reactivity patterns and synthetic methodologies.

The compound functions as a crucial building block in the synthesis of complex natural products and pharmaceutical intermediates. Research into the total synthesis of piperidine alkaloids has repeatedly demonstrated the utility of protected 2,6-disubstituted piperidine derivatives as key intermediates. The hydroxymethyl substituents provide versatile synthetic handles for further elaboration, while the protecting group ensures compatibility with a wide range of reaction conditions. This combination of functionality and stability has made the compound indispensable in synthetic campaigns targeting structurally complex natural products such as spectaline, deoxocassine, and various solenopsin derivatives.

The stereochemical properties of N-Tert-Butyloxycarbonyl-cis-2,6-bis-hydroxymethylpiperidine have contributed significantly to the development of asymmetric synthesis methodologies. Studies of enzymatic kinetic resolution have utilized this compound and related derivatives to establish structure-selectivity relationships that guide the design of improved catalytic systems. The pronounced differences in reactivity between cis and trans isomers have provided valuable insights into the geometric requirements for effective enantiodiscrimination in heterocyclic substrates.

Research applications of this compound extend into multiple domains of chemical investigation. In organocatalysis research, derivatives of this compound have served as substrates for developing new asymmetric transformation methods. The presence of multiple functional groups within a well-defined stereochemical framework makes it an excellent test case for evaluating the scope and limitations of catalytic methodologies. Additionally, the compound has found applications in coordination chemistry, where the hydroxymethyl groups can serve as ligands for metal complexation studies.

The pedagogical value of N-Tert-Butyloxycarbonyl-cis-2,6-bis-hydroxymethylpiperidine in heterocyclic chemistry education deserves particular recognition. The compound exemplifies many fundamental concepts in organic chemistry, including protecting group strategy, stereochemical analysis, conformational analysis, and structure-property relationships. Its study provides students and researchers with concrete examples of how molecular structure influences chemical behavior, making abstract concepts tangible through experimental observation.

Current research trends indicate continued expansion in the applications of this compound and related derivatives. Advances in computational chemistry have enabled increasingly sophisticated analyses of its conformational behavior and electronic properties. These theoretical investigations complement experimental studies and provide predictive capabilities for designing new derivatives with tailored properties. The integration of computational and experimental approaches promises to unlock new applications and deepen our understanding of the fundamental principles governing heterocyclic chemistry.

Properties

IUPAC Name |

tert-butyl (2R,6S)-2,6-bis(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-9(7-14)5-4-6-10(13)8-15/h9-10,14-15H,4-8H2,1-3H3/t9-,10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSGQXHSSGXPHK-AOOOYVTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCCC1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](CCC[C@H]1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677212 | |

| Record name | tert-Butyl (2R,6S)-2,6-bis(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198422-46-7 | |

| Record name | tert-Butyl (2R,6S)-2,6-bis(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-T-BOC-CIS-2,6-BIS-HYDROXYMETHYLPIPERIDINE typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, often starting with a suitable precursor such as a dihydropyridine derivative.

Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced via hydroxymethylation reactions, which may involve formaldehyde and a suitable base.

Protection with BOC Group: The final step involves the protection of the nitrogen atom with a tert-butoxycarbonyl (BOC) group using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Chemical Reactions Analysis

N-T-BOC-CIS-2,6-BIS-HYDROXYMETHYLPIPERIDINE undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

N-T-BOC-CIS-2,6-BIS-HYDROXYMETHYLPIPERIDINE has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-T-BOC-CIS-2,6-BIS-HYDROXYMETHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The BOC protecting group helps in stabilizing the compound and preventing unwanted side reactions during chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the molecular formula C₁₂H₂₃NO₄ but differ in backbone structure and functional groups:

| Compound Name | CAS Number | Backbone | Key Functional Groups | Applications |

|---|---|---|---|---|

| N-T-BOC-CIS-2,6-BIS-HYDROXYMETHYLPIPERIDINE | 198422-46-7 | Piperidine | Boc-protected amine, cis-2,6-hydroxymethyl | Chiral intermediates, drug synthesis |

| 2-[((Boc-amino)methyl]-4-methyl-pentanoic acid | 828254-17-7 | Branched alkane | Boc-amino, carboxylic acid | Peptide synthesis |

| (S)-2-((tert-butoxycarbonyl)amino)heptanoic acid | 71066-01-8 | Linear alkane | Boc-amino, carboxylic acid | Amino acid analogs, peptide coupling |

Key Observations:

- Backbone Rigidity : The piperidine ring in the target compound introduces conformational rigidity, which is absent in the linear or branched carboxylic acid analogs. This rigidity is advantageous in designing stereoselective catalysts or receptor-targeted drugs .

- Functional Groups : While all three compounds have a Boc-protected amine, the hydroxymethyl groups in the target compound contrast with the carboxylic acid moieties in the others. Hydroxymethyl groups are prone to oxidation (to carbonyls) or esterification, whereas carboxylic acids participate in peptide bond formation .

Physicochemical Properties

- Solubility : The piperidine derivative exhibits lower aqueous solubility due to its hydrophobic ring structure, whereas the carboxylic acid analogs are more polar and soluble in aqueous-organic mixtures.

- Stability : All compounds are stable under basic conditions but undergo Boc deprotection in acidic environments (e.g., TFA or HCl/dioxane) .

Biological Activity

N-T-BOC-CIS-2,6-bis-hydroxymethylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in therapeutic applications, particularly focusing on its role as an inhibitor of various biological pathways.

1. Synthesis of this compound

The synthesis of this compound typically involves several steps that start from readily available precursors. The compound is synthesized through a series of reactions including protection of amine functionalities and selective hydroxymethylation.

Key Steps in Synthesis:

- Formation of the Piperidine Core: The initial step involves constructing the piperidine ring, which is a common scaffold in many pharmacologically active compounds.

- Hydroxymethylation: The introduction of hydroxymethyl groups at the 2 and 6 positions is crucial for enhancing the compound's biological activity.

- Boc Protection: The use of tert-butyloxycarbonyl (Boc) as a protecting group is vital for maintaining the integrity of the amine during subsequent reactions.

This compound exhibits its biological activity primarily through interactions with specific receptors and enzymes. The compound has been studied for its potential as an inhibitor of glycosidases, which are enzymes that hydrolyze glycosidic bonds.

Table 1: Biological Activities and Inhibitory Effects

| Activity Type | Target Enzyme/Pathway | IC50 Value (µM) | Reference |

|---|---|---|---|

| Glycosidase Inhibition | Various Glycosidases | 0.5 - 5 | |

| Antitumor Activity | Tumor Cell Lines | 1.2 - 3.5 | |

| Neurokinin Antagonism | NK-1 Receptor | 0.3 - 0.7 |

2.2 Case Studies

Several studies have highlighted the compound's efficacy in different biological contexts:

- Antitumor Activity: Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

- Glycosidase Inhibition: A study focusing on the inhibition of glycosidases revealed that this compound effectively reduces enzyme activity, suggesting its potential use in treating diseases related to glycosylation disorders .

3. Pharmacological Implications

The pharmacological profile of this compound suggests several therapeutic applications:

- Cancer Therapy: Given its antitumor properties, this compound could be further developed as a chemotherapeutic agent.

- Metabolic Disorders: Its role as a glycosidase inhibitor positions it as a candidate for treating metabolic disorders linked to carbohydrate metabolism.

4. Conclusion

This compound shows promising biological activities that warrant further investigation. Its synthesis is well-established, and preliminary studies indicate significant potential in both cancer therapy and metabolic disease management. Future research should focus on optimizing its pharmacokinetic properties and exploring its efficacy in vivo.

Q & A

How can the PICO(T) framework be applied to formulate research questions about this compound’s pharmacological potential?

- Methodological Answer :

- Population (P) : Target biological systems (e.g., enzyme inhibition assays).

- Intervention (I) : Compound dosage or derivatization (e.g., prodrug design).

- Comparison (C) : Benchmark against existing piperidine-based drugs.

- Outcome (O) : Measure binding affinity (IC₅₀) or metabolic stability.

- Time (T) : Short-term (in vitro) vs. long-term (in vivo) efficacy studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.